molecular formula C14H19NO5 B2507414 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid CAS No. 749159-79-3

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid

Cat. No.: B2507414
CAS No.: 749159-79-3
M. Wt: 281.308
InChI Key: CNMGWLZAYOOPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The hydroxyl group can be introduced through hydroxylation reactions, and the carboxylic acid group is usually present from the starting amino acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Hydrogen gas with Pd/C.

    Substitution: Alcohols or amines in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

Major Products

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The benzyloxycarbonyl group protects the amino group during reactions, preventing unwanted side reactions. The hydroxyl and carboxylic acid groups allow for further functionalization and derivatization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-4-hydroxy-4-methylpentanoic acid is unique due to its combination of functional groups, which makes it versatile in various chemical reactions and applications. Its structure allows for selective protection and deprotection strategies, making it valuable in complex organic syntheses .

Properties

IUPAC Name

4-hydroxy-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,19)8-11(12(16)17)15-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGWLZAYOOPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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